molecular formula C8H6BBrN2O2S B12091066 Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- CAS No. 2225174-71-8

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-

Cat. No.: B12091066
CAS No.: 2225174-71-8
M. Wt: 284.93 g/mol
InChI Key: RXQUCMOLKMODJB-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a bromo group and a thiazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, hydrogenated derivatives, substituted pyridine derivatives, and biaryl compounds.

Scientific Research Applications

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the compound’s ability to participate in coupling reactions allows it to be incorporated into larger molecular structures, enhancing its utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- is unique due to its combination of a boronic acid group, a bromo-substituted pyridine ring, and a thiazole ring. This unique structure imparts distinct reactivity and makes it a versatile reagent in various chemical transformations. Its ability to participate in multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industrial applications .

Properties

CAS No.

2225174-71-8

Molecular Formula

C8H6BBrN2O2S

Molecular Weight

284.93 g/mol

IUPAC Name

[2-bromo-6-(1,3-thiazol-4-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H

InChI Key

RXQUCMOLKMODJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2=CSC=N2)(O)O

Origin of Product

United States

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